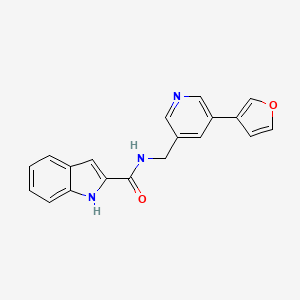

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

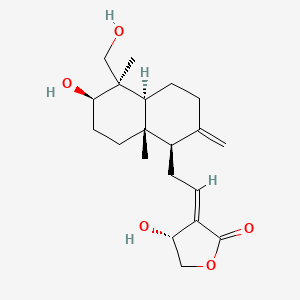

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, and an indole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and indole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich furan and indole rings, as well as the electron-deficient pyridine ring . These could participate in various chemical reactions, such as electrophilic aromatic substitution .Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s likely that it interacts with its target in a way that inhibits the growth or function of the target organism or cell .

Biochemical Pathways

Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth or function of these bacteria .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for FGFR tyrosine kinases. This allows for the specific targeting of FGFR-driven diseases without affecting other signaling pathways. However, one limitation is that this compound may not be suitable for clinical use due to its poor pharmacokinetic properties, including low solubility and rapid clearance.

Zukünftige Richtungen

For research on N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide include improving its pharmacokinetic properties to make it suitable for clinical use, as well as investigating its potential therapeutic applications in other FGFR-driven diseases beyond cancer and skeletal disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling and downstream pathways.

Synthesemethoden

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves several steps, starting with the preparation of the pyridine and indole intermediates. The pyridine intermediate is prepared by reacting 5-bromo-3-(furan-3-yl)pyridine with sodium hydride and 3-chloromethylphenyl isocyanate. The indole intermediate is prepared by reacting 2-bromo-1H-indole with sodium hydride and 2,3-dichlorobenzoyl chloride. The final step involves coupling the pyridine and indole intermediates using palladium-catalyzed cross-coupling reaction to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in FGFR-driven diseases, including cancer and skeletal disorders. Preclinical studies have shown that this compound selectively inhibits FGFR tyrosine kinases, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. In addition, this compound has been shown to promote bone formation and increase bone mineral density in preclinical models of skeletal disorders.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWWAOZHXPMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)

![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)

![2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B2974821.png)

![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)